- Preparation and use of 3-substituted oxoindole as β3 agonists, World Intellectual Property Organization, , ,
Cas no 92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde)
92855-65-7 structure
Product Name:7-(benzyloxy)-1H-indole-3-carbaldehyde
Número CAS:92855-65-7
MF:C16H13NO2
Megavatios:251.279924154282
MDL:MFCD00055979
CID:61586
PubChem ID:260799
Update Time:2025-06-10
7-(benzyloxy)-1H-indole-3-carbaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 7-Benzyloxyindole-3-carbaldehyde
- 7-Benzyloxyindole-3-carboxaldehyde
- 7-phenylmethoxy-1H-indole-3-carbaldehyde
- 7-Benzyloxy-3-formylindole
- 7-Benzyloxy-1H-indole-3-carbaldehyde
- 7-(benzyloxy)-1h-indole-3-carbaldehyde
- NSC92527
- PubChem14131
- RNARWQXZOKWYHY-UHFFFAOYSA-N
- OR1680
- SBB066715
- AS06632
- 7-(phenylmethoxy)indole-3-carbaldehyde
- TRA008658
- 7-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
- Indole-3-carboxaldehyde, 7-(benzyloxy)- (7CI)
- NSC 92527
- SCHEMBL4932467
- DTXSID60293830
- CS-W008442
- DS-0069
- SY104007
- AKOS005207172
- 92855-65-7
- B-1900
- NSC-92527
- 7-(Benzyloxy)indole-3-carbaldehyde
- DB-012408
- MFCD00055979
- 7-benzyloxy-1H-indole-3-carboxaldehyde
- EN300-316078
- AC-9166
- 7-(benzyloxy)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00055979
- Renchi: 1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
- Clave inchi: RNARWQXZOKWYHY-UHFFFAOYSA-N
- Sonrisas: O=CC1C2C(=C(C=CC=2)OCC2C=CC=CC=2)NC=1
Atributos calculados
- Calidad precisa: 251.09500
- Masa isotópica única: 251.095
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 4
- Complejidad: 301
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: 3
- Xlogp3: 3
- Superficie del Polo topológico: 42.1
Propiedades experimentales
- Color / forma: Pale-yellow to Yellow-brown Solid
- Denso: 1.267
- Punto de fusión: 152-159 °C
- Punto de ebullición: 474.2°C at 760 mmHg
- Punto de inflamación: 240.6±24.6 °C
- índice de refracción: 1.697
- PSA: 42.09000
- Logp: 3.55940
- Sensibilidad: Air Sensitive
- Disolución: 不能溶解于水
7-(benzyloxy)-1H-indole-3-carbaldehyde Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Instrucciones de Seguridad: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
7-(benzyloxy)-1H-indole-3-carbaldehyde Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-(benzyloxy)-1H-indole-3-carbaldehyde PrecioMás >>
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7-(benzyloxy)-1H-indole-3-carbaldehyde Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 2 h, 0 °C → rt
Referencia
- Structure-activity relationship study of novel necroptosis inhibitors, Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 5039-5044
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
Referencia
- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 22 h, 30 °C → 88 °C; 88 °C → rt
Referencia
- Process for preparation of 3-cyanoindole derivatives, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 3 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
Referencia
- Total Synthesis of (+)-Haplophytine, Angewandte Chemie, 2009, 48(41), 7600-7603
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
Referencia
- Preparation of indolylethylaminopropanediol aryl ethers as β3 adrenergic agonists, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
1.2 Solvents: Water
1.2 Solvents: Water
Referencia
- A scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole via resolution, Tetrahedron: Asymmetry, 2001, 12(23), 3235-3240
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
Referencia
- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Pivalic acid , tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ; 8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide
Referencia
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574
Métodos de producción 11
Condiciones de reacción
Referencia
- Preparation of 3,7-disubstituted indoles and their optically active compounds as intermediates for β3 adrenergic agonists, Japan, , ,
Métodos de producción 12
Condiciones de reacción
Referencia
- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,
7-(benzyloxy)-1H-indole-3-carbaldehyde Raw materials
7-(benzyloxy)-1H-indole-3-carbaldehyde Preparation Products
7-(benzyloxy)-1H-indole-3-carbaldehyde Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde
Número de pedido:A10957
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 20:16
Precio ($):161.0
Correo electrónico:sales@amadischem.com
7-(benzyloxy)-1H-indole-3-carbaldehyde Literatura relevante
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde
Pureza:99%
Cantidad:5g
Precio ($):161.0